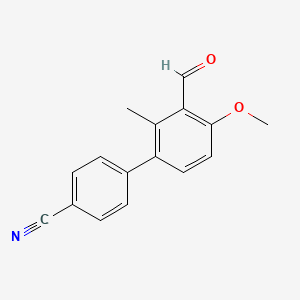![molecular formula C24H32OSi B14181183 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- CAS No. 873430-23-0](/img/structure/B14181183.png)
3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- is a complex organic compound with a unique structure that includes a cyclohexene ring, a hydroxyl group, and a silyl ether moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- typically involves multiple steps. One common approach is the silylation of a cyclohexenol derivative. The reaction conditions often require the use of a silylating agent such as tert-butyldiphenylsilyl chloride in the presence of a base like imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexanol derivative.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- involves its interaction with various molecular targets. The silyl ether group can protect hydroxyl functionalities during synthetic transformations, allowing for selective reactions at other sites. The compound’s reactivity is influenced by the electronic effects of the silyl group and the steric hindrance provided by the tert-butyl and diphenyl groups.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclohexen-1-ol, 3-methyl-: Similar structure but lacks the silyl ether group.
3-Cyclohexen-1-ol, 4-methyl-1-(1-methylethyl)-: Contains an isopropyl group instead of the silyl ether.
3-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: Another derivative with different substituents on the cyclohexene ring.
Uniqueness
The presence of the silyl ether group in 3-Cyclohexen-1-ol, 3-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-4-methyl- makes it unique compared to other cyclohexenol derivatives. This group provides additional stability and reactivity, making it valuable in synthetic chemistry for protecting hydroxyl groups and facilitating selective reactions.
Propiedades
Número CAS |
873430-23-0 |
|---|---|
Fórmula molecular |
C24H32OSi |
Peso molecular |
364.6 g/mol |
Nombre IUPAC |
3-[[tert-butyl(diphenyl)silyl]methyl]-4-methylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C24H32OSi/c1-19-15-16-21(25)17-20(19)18-26(24(2,3)4,22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-14,21,25H,15-18H2,1-4H3 |
Clave InChI |
PWRBHPQDCOTCNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CC(CC1)O)C[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


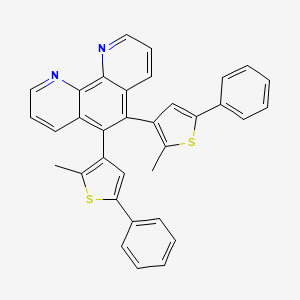
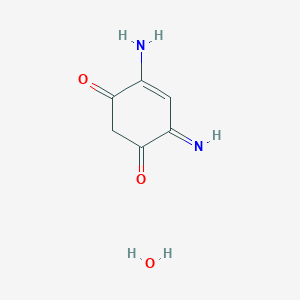
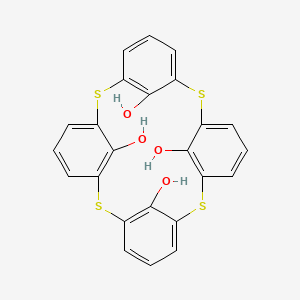

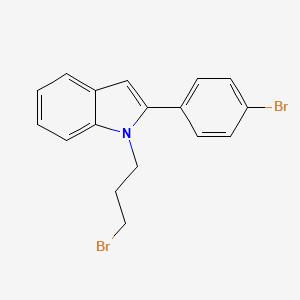
![2,5-bis[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]furan-3,4-diol](/img/structure/B14181158.png)
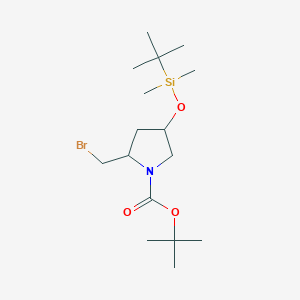
![3,4-Dichloro-N-[2-(4-morpholinylmethyl)phenyl]benzenesulfonamide](/img/structure/B14181176.png)
![N~3~-[(4-Fluorophenyl)methyl]-N-hydroxy-beta-alaninamide](/img/structure/B14181191.png)

